P-Tolyltrimethylsilane
Overview
Description
P-Tolyltrimethylsilane is a chemical compound that is part of the aryltrimethylsilane family. It is used in various chemical reactions and serves as a precursor or intermediate in the synthesis of more complex molecules. The compound is characterized by the presence of a trimethylsilyl group attached to a toluene derivative, which is a benzene ring substituted with a methyl group at the para position.
Synthesis Analysis
The synthesis of poly(phenylsilsesquioxane) (PPQS) involves the hydrolytic polycondensation of trichlorophenylsilane (TCP) in a toluene/water heterogeneous solvent system. The process yields low molecular weight hydrolysates from the aqueous solution and high molecular weight hydrolysates from the toluene layer. The molecular weight of the PPQS obtained can reach up to 120 kDa . Additionally, the synthesis of poly(ethynyltrimethylsilane) containing Pd(II) coordination sites has been explored, where the polymerization of ethynyltrimethylsilane with a palladium complex leads to polymers with Pd(II) coordinated to the polymeric chains .
Molecular Structure Analysis
The molecular structure of P-Tolyltrimethylsilane is influenced by the presence of the trimethylsilyl group. This group can participate in various chemical reactions, affecting the overall reactivity and stability of the molecule. In the case of poly(ethynyltrimethylsilane), the presence of Pd(II) coordination sites introduces a level of complexity to the molecular structure, with Pd(II) coordinating to the π-conjugated growth chain and to the C≡C bonds of adjacent chains in a crosslinked structure .
Chemical Reactions Analysis
P-Tolyltrimethylsilane undergoes nitrosodesilylation when reacted with nitric acid in acetic anhydride, leading predominantly to the formation of p-nitrotoluene, a nitrodesilylation product. This reaction is a route to nitrodesilylation products from aryltrimethylsilanes and showcases the reactivity of the trimethylsilyl group under specific conditions . Additionally, the photolytic reactions of bis(trimethylsilyl)mercury with toluene result in homolytic aromatic substitution, producing o-, m-, and p-tolyltrimethylsilanes in a statistically determined ratio .
Physical and Chemical Properties Analysis
The physical and chemical properties of P-Tolyltrimethylsilane and its derivatives are influenced by the trimethylsilyl group. This group can affect the solubility, stability, and reactivity of the molecule. For instance, the solubility of polymers derived from ethynyltrimethylsilane can vary depending on the structure, with some polymers being insoluble and others soluble in certain solvents . The reactivity of P-Tolyltrimethylsilane in the presence of Lewis acids, as well as its ability to undergo reactions such as nitrosodesilylation, also highlights its chemical properties .
Scientific Research Applications
Aryltrimethylsilanes Reaction with Sulfur Trioxide
P-Tolyltrimethylsilane, a type of aryltrimethylsilane, has been studied for its reaction with sulfur trioxide. This reaction produces sulphonic esters, which can be hydrolyzed to sulphonic acids. This method offers a specific approach to introduce a sulpho group into the aromatic ring, exemplified by the conversion of m-tolyltrimethylsilane to m-toluenesulphonic acid with an 80% yield (Bott, Eaborn, & Hashimoto, 1965).
Nitrosodesilylation to Nitrodesilylation
The interaction of p-tolyltrimethylsilane with nitric acid in acetic anhydride has been studied, revealing a predominant formation of nitrodesilylation products, such as p-nitrotoluene, through nitrosodesilylation. This pathway was identified as the primary mechanism for the reaction, highlighting a unique chemical transformation process (Eaborn, Salih, & Walton, 1972).
Overcharge Protection in Lithium Cells
P-Tolyltrimethylsilane has been explored for its potential in enhancing the safety of lithium cells. In studies focusing on overcharge protection additives, trimethyl-3,5-xylylsilane, a derivative of p-tolyltrimethylsilane, exhibited preferable oxidation potential, making it a promising candidate for improving lithium anode charge-discharge cycling efficiency (Watanabe, Yamazaki, Yasuda, Morimoto, & Tobishima, 2006).
Phosphonate Ester Dealkylation
Research into functional selectivity in phosphonate ester dealkylation has shown that bromotrimethylsilane can effectively prepare trimethylsilyl amido-, alkynyl-, and iodoalkyl-phosphonates. This process facilitates the availability of corresponding phosphonic acids through hydrolysis, broadening the scope of synthetic organic chemistry (McKenna & Schmidhuser, 1980).
Aromatic Mercuration
The mercuration process involving p-tolyltrimethylsilane has been investigated, demonstrating the role of un-ionized mercury(II) acetate and positive acetatomercury(II) ions as electrophiles. This study provides insights into the reaction dynamics and the factors influencing the rate of mercuration and mercuridesilylation (Chipperfield & Webster, 1972).
Photolytic Aromatic Silylation
Photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds like benzene and toluene have been explored. This research highlights the production of various homolytic aromatic substitution products, including o-, m-, and p-tolyltrimethylsilanes, under different conditions, thereby expanding the understanding of radical-mediated reactions in organic chemistry (Bennett, Eaborn, Jackson, & Pearce, 1971).
Safety And Hazards
properties
IUPAC Name |
trimethyl-(4-methylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHURGPPCGMAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305249 | |
Record name | Trimethyl-p-tolylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
P-Tolyltrimethylsilane | |
CAS RN |
3728-43-6 | |
Record name | 3728-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyl-p-tolylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Tolyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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